Ethyl 4-(pyridin-2-ylmethylcarbamoylamino)benzoate
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Overview
Description
Ethyl 4-(pyridin-2-ylmethylcarbamoylamino)benzoate is a useful research compound. Its molecular formula is C16H17N3O3 and its molecular weight is 299.32 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 4-({[(2-pyridinylmethyl)amino]carbonyl}amino)benzoate is 299.12699141 g/mol and the complexity rating of the compound is 368. The solubility of this chemical has been described as 42.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of Ethyl 4-(pyridin-2-ylmethylcarbamoylamino)benzoate is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.
Mode of Action
It is known to interact with its target, nitric oxide synthase, inducible, and potentially modulate its activity . This interaction could lead to changes in the production of nitric oxide, thereby affecting various biological processes.
Biochemical Pathways
The compound’s interaction with Nitric oxide synthase, inducible, suggests that it may affect the nitric oxide synthesis pathway . Nitric oxide is a critical signaling molecule involved in various physiological processes, including vasodilation, immune response, and neurotransmission. Therefore, modulation of this pathway could have significant downstream effects.
Result of Action
Given its target, it might influence the production of nitric oxide and thereby affect various physiological processes, including vasodilation, immune response, and neurotransmission .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other molecules, pH, temperature, and the specific cellular environment. Detailed studies on these aspects are currently lacking .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-(pyridin-2-ylmethylcarbamoylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-2-22-15(20)12-6-8-13(9-7-12)19-16(21)18-11-14-5-3-4-10-17-14/h3-10H,2,11H2,1H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVWUBCNAVMQMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801331559 |
Source
|
Record name | ethyl 4-(pyridin-2-ylmethylcarbamoylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49825990 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
894389-53-8 |
Source
|
Record name | ethyl 4-(pyridin-2-ylmethylcarbamoylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801331559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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